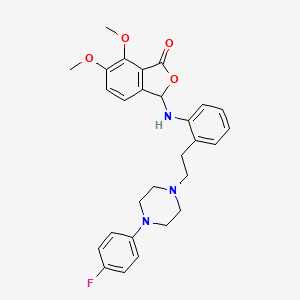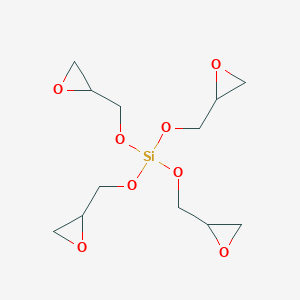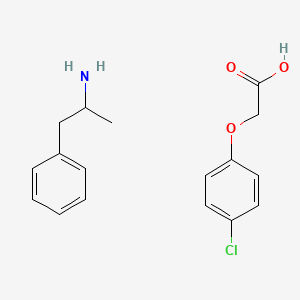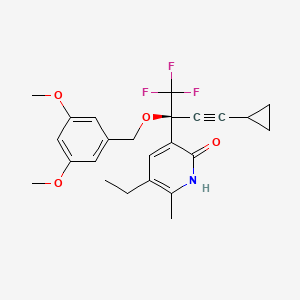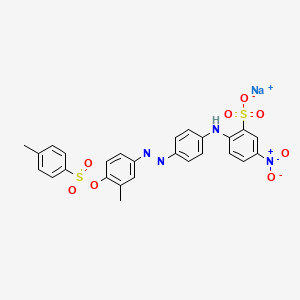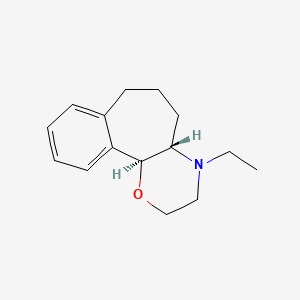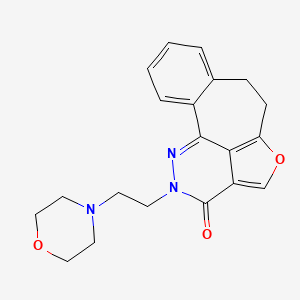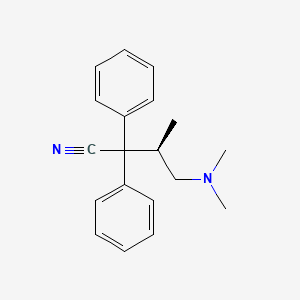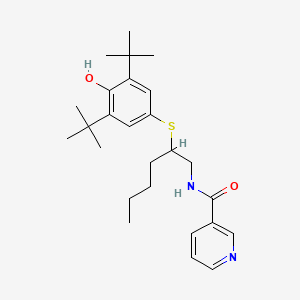
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide is a complex organic compound with a unique structure that includes a pyridinecarboxamide moiety and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio intermediate. This intermediate is then reacted with a hexyl chain and finally coupled with a pyridinecarboxamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings and the pyridine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or the pyridine moiety.
Scientific Research Applications
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)th
Properties
CAS No. |
88222-15-5 |
|---|---|
Molecular Formula |
C26H38N2O2S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
N-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H38N2O2S/c1-8-9-12-19(17-28-24(30)18-11-10-13-27-16-18)31-20-14-21(25(2,3)4)23(29)22(15-20)26(5,6)7/h10-11,13-16,19,29H,8-9,12,17H2,1-7H3,(H,28,30) |
InChI Key |
HEQKLTKUUGQFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CNC(=O)C1=CN=CC=C1)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




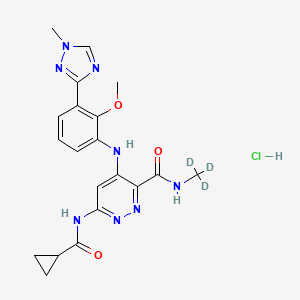
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
